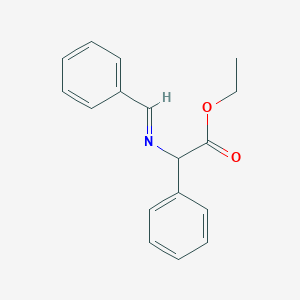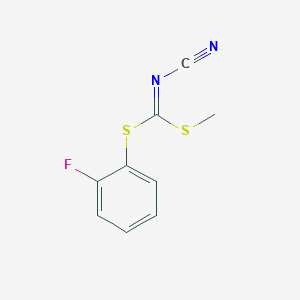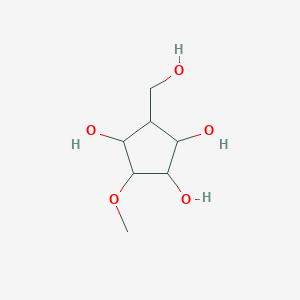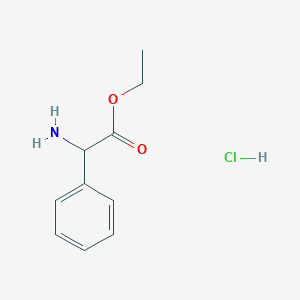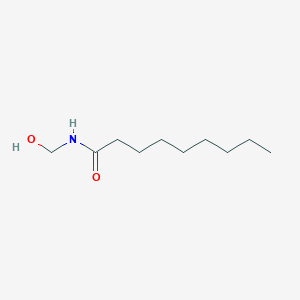
N-(hydroxymethyl)nonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(hydroxymethyl)nonanamide” is a chemical compound with the molecular formula C10H21NO2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of N-(hydroxymethyl)nonanamide and similar compounds has been discussed in several studies . For instance, one study discussed the synthesis of acrylamide derivatives, which could be relevant to the synthesis of N-(hydroxymethyl)nonanamide . Another study discussed the synthesis of N-hydroxymethyl acrylamide monomer and its polymerization .Molecular Structure Analysis
The molecular structure of N-(hydroxymethyl)nonanamide is represented by the formula C10H21NO2 . This indicates that the compound contains 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
N-(hydroxymethyl)nonanamide may participate in various chemical reactions. For instance, N-hydroxymethylated nucleobases have been studied for their reactions with formaldehyde . These studies suggest that N-hydroxymethylated adducts of nucleic acid bases, formed either by reactions with formaldehyde or via demethylase catalysis, have substantially different stabilities .Physical And Chemical Properties Analysis
N-(hydroxymethyl)nonanamide is a solid substance . It does not have a specific odor . The product contains no substances which at their given concentration are considered to be hazardous to health .Applications De Recherche Scientifique
Radiation Therapy
N-(hydroxymethyl)nonanamide (NHMA) is used in the creation of polymer gel dosimeters for radiation therapy . These dosimeters are used to measure the dose of radiation delivered to a patient during therapy. The NHMA-LiCl polymer dosimeters are positioned in a cubic water-phantom and then irradiated by a linac to different doses ranging from 0 to 10 Gy . The response of the gel to X-ray radiation is evaluated using NMR spin–spin relaxation rate .
Proteomics Research
N-(hydroxymethyl)nonanamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various biochemical reactions and processes that are essential in this field .
Hydrogen Peroxide Scavenging
The graft copolymer of N-(hydroxymethyl)acrylamide onto xanthan gum has greater hydrogen peroxide scavenging activity . This means that the compound can be used to neutralize the harmful effects of hydrogen peroxide, which is a reactive oxygen species that can cause oxidative stress .
Polymerization
N-(hydroxymethyl)nonanamide is used in the polymerization process . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .
Sensitization of Irradiated Gel Dosimeters
Lithium chloride acts as an excellent sensitizer to the polymerization of irradiated gel dosimeters . The addition of lithium chloride to N-(hydroxymethyl)nonanamide increases the dose-sensitivity of the polymer .
Quality Assurance in Radiotherapy
N-(hydroxymethyl)nonanamide is used in quality assurance in radiotherapy . The polymer gel dosimeters made from this compound are used to verify the dose calculated by treatment planning systems .
Propriétés
IUPAC Name |
N-(hydroxymethyl)nonanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-10(13)11-9-12/h12H,2-9H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENIKIKWXFRDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325037 |
Source


|
| Record name | N-(hydroxymethyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(hydroxymethyl)nonanamide | |
CAS RN |
130535-83-0 |
Source


|
| Record name | N-(hydroxymethyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

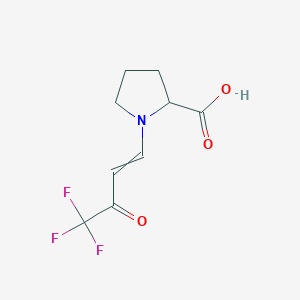
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)


![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)




